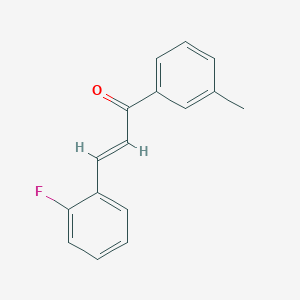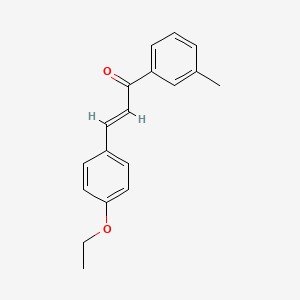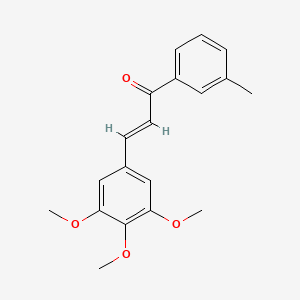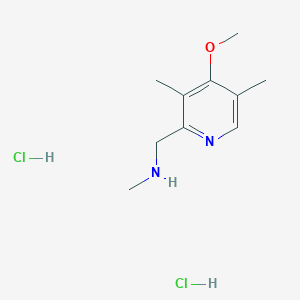
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, or MMPT, is a compound that has been studied extensively for its potential applications in scientific research. MMPT belongs to a class of compounds known as thiophenes, which are aromatic heterocyclic compounds with a five-membered ring containing one sulfur atom. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
MMPT has been studied for its potential applications in scientific research. It has been used as a model compound for studying the effects of thiophenes on the structure and properties of polymers materials. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, MMPT has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Mecanismo De Acción
The mechanism of action of MMPT is not yet fully understood. However, it is believed to act as an inhibitor of both acetylcholinesterase and cyclooxygenase-2. In the case of acetylcholinesterase, MMPT is thought to bind to the active site of the enzyme, preventing it from breaking down acetylcholine. In the case of cyclooxygenase-2, MMPT is thought to bind to the active site of the enzyme, preventing it from producing pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPT are not yet fully understood. However, it has been shown to inhibit the activity of both acetylcholinesterase and cyclooxygenase-2 in vitro. In addition, it has been shown to have antioxidant and anti-inflammatory properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it has been shown to have a wide range of effects on biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is not yet known how it affects humans, and it is not yet known if it has any toxic effects.
Direcciones Futuras
There are several possible future directions for research on MMPT. One possible direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate its potential applications in drug development and its potential toxic effects. Finally, further research could be done to investigate its potential use as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
MMPT can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Ullmann reaction. The Knoevenagel condensation reaction is a nucleophilic addition reaction in which a ketone or aldehyde reacts with an amine to form a C-C bond. This reaction is used to synthesize MMPT from 3-methylphenyl isocyanide and 5-methylthiophene-2-carboxaldehyde. The Wittig reaction is a reaction between a phosphonium salt and an aldehyde or ketone to form an alkene. This reaction is used to synthesize MMPT from 3-methylphenyl bromide and 5-methylthiophene-2-carboxaldehyde. The Ullmann reaction is a reaction between an aryl halide and a copper salt to form an aryl-copper complex, which is then reacted with an alkyne to form an alkene. This reaction is used to synthesize MMPT from 3-methylphenyl bromide and 5-methylthiophene-2-carboxylate.
Propiedades
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-4-3-5-13(10-11)15(16)9-8-14-7-6-12(2)17-14/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJLGNFCDYRPLK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














